N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1235643-69-2
VCID: VC7631598
InChI: InChI=1S/C19H25N3O2S2/c1-25-19-7-3-2-5-17(19)15-22-11-8-16(9-12-22)13-21-26(23,24)18-6-4-10-20-14-18/h2-7,10,14,16,21H,8-9,11-13,15H2,1H3
SMILES: CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3
Molecular Formula: C19H25N3O2S2
Molecular Weight: 391.55

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

CAS No.: 1235643-69-2

Cat. No.: VC7631598

Molecular Formula: C19H25N3O2S2

Molecular Weight: 391.55

* For research use only. Not for human or veterinary use.

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide - 1235643-69-2

Specification

CAS No. 1235643-69-2
Molecular Formula C19H25N3O2S2
Molecular Weight 391.55
IUPAC Name N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-3-sulfonamide
Standard InChI InChI=1S/C19H25N3O2S2/c1-25-19-7-3-2-5-17(19)15-22-11-8-16(9-12-22)13-21-26(23,24)18-6-4-10-20-14-18/h2-7,10,14,16,21H,8-9,11-13,15H2,1H3
Standard InChI Key BPBLKJXEMKABSY-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A piperidine ring substituted at the 1-position with a 2-(methylthio)benzyl group.

  • A methyl linker bridging the piperidine’s 4-position to a sulfonamide group.

  • A pyridine-3-sulfonamide moiety, which introduces aromaticity and hydrogen-bonding capabilities.

This configuration enables interactions with both hydrophobic pockets (via the benzyl and piperidine groups) and polar regions (via the sulfonamide and pyridine) .

Physicochemical Data

Key properties derived from experimental and computational studies include:

PropertyValue
Molecular FormulaC19H25N3O2S2\text{C}_{19}\text{H}_{25}\text{N}_3\text{O}_2\text{S}_2
Molecular Weight391.6 g/mol
CAS Number1235643-69-2
DensityNot Available
Boiling/Melting PointsNot Available

The absence of reported boiling and melting points suggests limited characterization in public databases, highlighting gaps in existing literature .

Synthetic Pathways and Optimization

General Synthesis Strategy

While explicit protocols for this compound are scarce, analogous sulfonamide syntheses suggest a multi-step approach:

  • Piperidine Functionalization:

    • The piperidine ring is alkylated at the 1-position using 2-(methylthio)benzyl chloride under basic conditions (e.g., K2_2CO3_3 in DMF).

    • The 4-position is subsequently brominated or chlorinated to introduce a leaving group for further substitution.

  • Sulfonamide Coupling:

    • A nucleophilic substitution reaction attaches the pyridine-3-sulfonamide group via a methylene linker. This step typically employs a sulfonyl chloride derivative and a base such as triethylamine to scavenge HCl .

Challenges and Yield Optimization

  • Steric Hindrance: Bulky substituents on the piperidine ring may reduce reaction efficiency. Microwave-assisted synthesis has been proposed to enhance yields in similar systems .

  • Sulfonamide Stability: The sulfonamide group is susceptible to hydrolysis under acidic conditions, necessitating pH-controlled environments during purification .

Biological Activity and Mechanism of Action

Protein Kinase Modulation

Patent data reveals that structurally related sulfonamides exhibit potent activity against serum and glucocorticoid-regulated kinase (SGK), particularly SGK-1 . SGK-1 overexpression is linked to inflammatory diseases such as osteoarthritis and rheumatoid arthritis. The sulfonamide group in N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide likely interacts with the kinase’s ATP-binding pocket, while the hydrophobic benzyl group stabilizes binding via van der Waals interactions .

Comparative Analysis with Analogous Compounds

Pharmacokinetic Advantages

The methylthio group in N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide may improve metabolic stability compared to analogues with unprotected thioethers, which are prone to oxidation .

Therapeutic Applications and Future Directions

Degenerative Joint Disorders

SGK-1 inhibition positions this compound as a candidate for osteoarthritis therapy. Preclinical models of cartilage degradation could validate its ability to reduce matrix metalloproteinase expression .

Infectious Diseases

Given the urgent need for novel antitubercular agents, evaluating this compound against Mtb in low-pH and nitrite-rich environments (mimicking macrophage conditions) is warranted .

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